Superior DAT Binding Affinity: FE-PE2I vs. PE2I
FE-PE2I demonstrates a higher in vitro binding affinity for the dopamine transporter (DAT) compared to its non-fluorinated parent compound, PE2I, in rodent tissue assays. The inhibition constant (Ki) for FE-PE2I was measured at 12 nM, which is approximately 29% lower (more potent) than the Ki of 17 nM reported for PE2I [1]. This quantitative difference suggests a stronger interaction with the DAT target site, potentially translating to improved specific binding signal in vivo.
| Evidence Dimension | In vitro binding affinity to DAT (Ki) |
|---|---|
| Target Compound Data | Ki = 12 nM (rat striatal membranes) |
| Comparator Or Baseline | PE2I: Ki = 17 nM (rat striatal membranes) |
| Quantified Difference | FE-PE2I exhibits a ~29% lower Ki value, indicating higher affinity. |
| Conditions | In vitro radioligand binding assay using [125I]PE2I on rat striatal tissue [1]. |
Why This Matters
Higher binding affinity can enable the use of lower administered doses, improving patient safety, or provide a stronger target-specific signal relative to background noise.
- [1] Varrone, A., Steiger, C., Schou, M., Takano, A., Finnema, S. J., Guilloteau, D., Gulyás, B., & Halldin, C. (2009). In vitro autoradiography and in vivo evaluation in cynomolgus monkey of [18F]FE-PE2I, a new dopamine transporter PET radioligand. Synapse, 63(10), 871-880. View Source
